TDI-8304

Malaria Proteasome inhibitor Species selectivity

TDI-8304 is a noncovalent macrocyclic peptide with unparalleled species selectivity for Pf20S over human proteasomes (>1,300-fold biochemical, >11,000-fold cellular). It demonstrates synergistic activity with DHA and retains potency against ART-resistant strains. Cryo-EM structures (2.18 Å) enable precise SAR. Ideal for ACT partner drug development and radical cure models.

Molecular Formula C32H47N5O6
Molecular Weight 597.7 g/mol
Cat. No. B12384216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDI-8304
Molecular FormulaC32H47N5O6
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2CCCCOC3=CC=CC(=C3)CC(C(=O)NC(C(=O)N2)CCN4CCOCC4)N5CCCC5=O
InChIInChI=1S/C32H47N5O6/c38-29-12-6-14-37(29)28-22-23-7-5-10-25(21-23)43-18-4-3-11-26(30(39)33-24-8-1-2-9-24)34-31(40)27(35-32(28)41)13-15-36-16-19-42-20-17-36/h5,7,10,21,24,26-28H,1-4,6,8-9,11-20,22H2,(H,33,39)(H,34,40)(H,35,41)/t26-,27-,28-/m0/s1
InChIKeyUGEFECOTMZPOER-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDI-8304: A Macrocyclic Peptide with Species-Selective Pf20S Inhibition for Antimalarial Procurement


TDI-8304 is a noncovalent macrocyclic peptide inhibitor that targets the Plasmodium falciparum 20S proteasome (Pf20S) [1]. It exhibits potent and species-selective inhibition of the Pf20S β5 subunit while largely sparing the human constitutive (c-20S) and immunoproteasome (i-20S) [2]. The compound was optimized for improved metabolic stability, cell permeability, and pharmacokinetic properties, enabling in vivo efficacy in a humanized mouse model of P. falciparum infection [2].

Why TDI-8304 Cannot Be Replaced by Other Pf20S Inhibitors: Evidence of Unique Selectivity and Kinetic Profile


Despite sharing the Pf20S target, other proteasome inhibitors differ markedly in species selectivity, kinetic binding profiles, and cross-resistance patterns [1]. For instance, some earlier Pf20S inhibitors demonstrate only modest selectivity over human proteasomes (e.g., peptide boronates) or exhibit fast-on/fast-off kinetics that yield slower parasite killing (e.g., TDI-4258) [1]. Moreover, resistance mutations such as Pf20S β6A117D can drastically reduce the potency of certain β5 inhibitors while paradoxically sensitizing parasites to β2 inhibitors [1]. These compound-specific differences render generic substitution scientifically unsound.

Quantitative Evidence Supporting TDI-8304 Differentiation from Pf20S Inhibitor Comparators


Species Selectivity Index: TDI-8304 vs. Human c-20S and i-20S

TDI-8304 demonstrates >1,300-fold selectivity for Pf20S over human constitutive proteasome (c-20S) and >1,600-fold selectivity over human immunoproteasome (i-20S) [1]. This selectivity is quantified via IC50 values derived from enzymatic inhibition assays [1].

Malaria Proteasome inhibitor Species selectivity

Parasite Killing Kinetics: TDI-8304 Matches Fast-Acting Artesunate and Chloroquine

TDI-8304 exhibits a parasite reduction ratio comparable to the fast-acting antimalarials artesunate and chloroquine [1]. This contrasts with the slower killing kinetics observed for TDI-4258, another noncovalent Pf20S inhibitor, whose parasite reduction ratio is similar to the slow-acting drug pyrimethamine [1].

Malaria Parasite reduction ratio Killing kinetics

Overcoming Artemisinin Resistance: TDI-8304 Maintains Full Potency Against ART-Resistant Clones

ART-resistant clones (DR1/2/4) show an approximately 10-fold increase in EC50 for dihydroartemisinin (DHA) compared to the parental Dd2 strain. In contrast, TDI-8304 exhibits almost no change in EC50 against these same clones [1].

Malaria Artemisinin resistance Proteasome inhibitor

Multi-Stage Antimalarial Activity: TDI-8304 Inhibits P. cynomolgi Liver Stage in Radical Cure Model

TDI-8304 demonstrates activity against the liver stage of P. cynomolgi, a model for P. vivax hypnozoites. In the presence of the CYP inhibitor ABT, TDI-8304 inhibits hypnozoites with an IC50 of 3.1 µM and schizonts with an IC50 of 2.4 µM in prophylactic treatment mode [1].

Malaria Liver stage Prophylaxis

Synergy with Dihydroartemisinin: Isobologram Confirmed Synergistic Killing of ART-Resistant Parasites

Isobologram analyses demonstrate that TDI-8304 acts synergistically with dihydroartemisinin (DHA) against both ART-sensitive and ART-resistant P. falciparum strains [1]. This synergy is particularly valuable given the increasing prevalence of ART resistance in Southeast Asia and Africa [2].

Malaria Combination therapy Drug synergy

Therapeutic Safety Margin: TDI-8304 Exhibits >11,000-Fold Selectivity in Cellular Assays

TDI-8304 shows no cytotoxicity to HepG2 cells at concentrations up to 100 µM [1]. The selectivity index, calculated as the ratio of HepG2 CC50 (>100,000 nM) to Pf 3D7 EC50 (9 nM), exceeds 11,000 [2].

Malaria Cytotoxicity Therapeutic index

Research and Industrial Applications for TDI-8304 Driven by Quantitative Evidence


Overcoming Artemisinin Resistance in Combination Therapy Development

Based on the demonstrated ~10-fold EC50 shift of DHA in ART-resistant clones and the negligible shift for TDI-8304 [1], as well as confirmed synergy with DHA via isobologram [2], TDI-8304 is ideally suited for development as a partner drug in artemisinin-based combination therapies (ACTs) targeting regions with established ART resistance.

Liver Stage Prophylaxis and Radical Cure Studies

The observed activity against P. cynomolgi liver stage hypnozoites and schizonts (IC50 2.4–3.1 µM with ABT) [1] supports the evaluation of TDI-8304 in radical cure models for P. vivax malaria. This application addresses the unmet need for drugs capable of eliminating dormant liver stage parasites.

Safety-Conscious Lead Optimization for Antimalarial Proteasome Inhibitors

The >11,000-fold selectivity index in cellular assays and the >1,300-fold biochemical selectivity over human proteasomes [1] position TDI-8304 as a benchmark compound for structure-activity relationship (SAR) campaigns aimed at further improving species selectivity and therapeutic index.

Mechanistic Studies of Resistance and Collateral Sensitivity

The high-resolution cryo-EM structure of TDI-8304 bound to Pf20S (2.18 Å) [1] provides a molecular blueprint for understanding species selectivity and resistance mechanisms, including the collateral sensitivity observed between β5 and β2 inhibitors [1]. This makes TDI-8304 a valuable tool compound for structural biology and resistance evolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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